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Introduction

AXT-914 is a novel, orally active, small molecule calcilytic agent. As a negative allosteric
modulator of the Calcium-Sensing Receptor (CaSR), AXT-914 has been investigated for its
potential therapeutic effects related to the modulation of parathyroid hormone (PTH) secretion.
This document provides a comprehensive overview of the preclinical pharmacology and
pharmacokinetics of AXT-914, summarizing key data from in vitro and in vivo models. The
information is intended to serve as a technical guide for researchers and professionals in the
field of drug development.

Core Pharmacology
Mechanism of Action

AXT-914 is a quinazolinone derivative that functions as an antagonist of the Calcium-Sensing
Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining
calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium
ions suppresses the secretion of parathyroid hormone (PTH). By acting as a negative allosteric
modulator, AXT-914 inhibits the CaSR, thereby stimulating the release of PTH. This transient
and robust increase in PTH levels is the primary mechanism underlying the pharmacological
effects of AXT-914.
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In Vitro Pharmacology

An in vitro study utilizing HEK293 cells stably expressing a gain-of-function mutant of the CaSR
(Nuf mutant, GIn723) demonstrated the inhibitory activity of AXT-914. In this assay, AXT-914
exhibited a concentration-dependent reduction in the intracellular calcium response mediated
by the mutant CaSR. A concentration of 10 nM AXT-914 was sufficient to normalize the
function of this overactive mutant receptor, with a responsive concentration range observed
between 1-20 nM[1].

Table 1: In Vitro Pharmacology of AXT-914

Parameter System Result Reference
HEK?293 cells Normalization of

Activity expressing mutant receptor function at 10  [1]
CaSR (GIn723) nM

Preclinical Pharmacodynamics
In Vivo Models

The pharmacodynamic effects of AXT-914 have been evaluated in rodent models, specifically
in @ mouse model of autosomal dominant hypocalcemia type 1 (ADH1) and in rat models of

postsurgical hypoparathyroidism.

In a study involving Casr+/Nuf mice, a model for ADH1, a single oral bolus of 10 mg/kg AXT-
914 led to a significant increase in plasma PTH concentrations 30 minutes after administration.
This was followed by a significant elevation in plasma albumin-adjusted calcium levels at 120
minutes post-dose. Notably, AXT-914 did not cause significant alterations in plasma phosphate,

magnesium, or creatinine concentrations in this model[2].

In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total
parathyroidectomy with autotransplantation), oral administration of AXT-914 at doses of 5 and
10 mg/kg for two to three weeks resulted in increased serum PTH and calcium levels, along
with a decrease in serum phosphorus.

Table 2: In Vivo Pharmacodynamic Effects of AXT-914
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calcium at
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Increased
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Postsurgical )
) 5and 10 and calcium;
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oidism
serum
phosphorus.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for AXT-914 in

preclinical models are not extensively reported in the currently available public literature. The

compound is described as highly lipophilic, which can present challenges for oral bioavailability.

To address this, AXT-914 has been formulated as a microemulsion for oral administration in

preclinical studies to enhance its absorption and peak serum concentrations.

Experimental Protocols
In Vivo Efficacy Study in Mice

o Animal Model: Aged-matched adult male and female heterozygous Casr+/Nuf mice.

e Drug Formulation: AXT-914 was formulated in a microemulsion prior to administration to

improve bioavailability of the lipophilic compound.

e Dosing: A single 10 mg/kg bolus of AXT-914 was administered via oral gavage.
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o Sample Collection: Blood samples were collected to measure plasma PTH and albumin-
adjusted calcium at specified time points post-dose (e.g., 30 minutes for PTH and 120
minutes for calcium).

» Blinding: The study was conducted with the study team blinded to the treatment allocation
during dosing, sample collection, and endpoint analysis.

In Vivo Study in Rats

o Animal Model: 10-week-old female Wistar rats undergoing either hemi-parathyroidectomy or
total parathyroidectomy with autotransplantation.

e Dosing: AXT-914 or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10
mg/kg.

o Parameters Measured: Serum PTH, calcium, and phosphorus levels, as well as urinary
calcium excretion, were measured. Histological examination of autotransplanted parathyroid
tissues was also performed.

Visualizations
Signaling Pathway of AXT-914

Click to download full resolution via product page

Caption: AXT-914 antagonizes the CaSR, preventing the inhibition of PTH secretion.

Experimental Workflow for In Vivo Mouse Study
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Caption: Workflow of the preclinical pharmacodynamic study of AXT-914 in mice.
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Conclusion

AXT-914 is a potent antagonist of the Calcium-Sensing Receptor, demonstrating clear
pharmacodynamic effects in preclinical models of calcium and PTH dysregulation. Its ability to
stimulate PTH secretion through oral administration makes it an interesting compound for
further investigation. However, a comprehensive understanding of its preclinical
pharmacokinetic profile remains an area for further public disclosure and research. The data
and protocols summarized in this guide provide a solid foundation for researchers and drug
development professionals working on or interested in AXT-914 and the broader class of
calcilytic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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